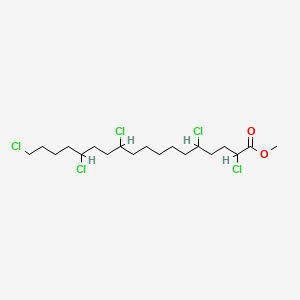

Methyl pentachlorostearate

CAS No.: 26638-28-8

Cat. No.: VC3822933

Molecular Formula: C19H33Cl5O2

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26638-28-8 |

|---|---|

| Molecular Formula | C19H33Cl5O2 |

| Molecular Weight | 470.7 g/mol |

| IUPAC Name | methyl 2,5,11,14,18-pentachlorooctadecanoate |

| Standard InChI | InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3 |

| Standard InChI Key | PRZYKDRCYOLTQA-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |

| Canonical SMILES | COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Identifiers of Methyl Pentachlorostearate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 26638-28-8 | |

| Molecular Formula | ||

| IUPAC Name | Methyl 2,2,3,3,4-pentachlorooctadecanoate | |

| EINECS Number | 247-864-7 | |

| ChemSpider ID | 17215821 |

Physical and Chemical Properties

Methyl pentachlorostearate exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 475.3±40.0°C at 760 mmHg . Its low water solubility (<1 mg/mL at 22°C) and high lipophilicity () underscore its hydrophobic nature . The compound’s vapor pressure is negligible ( at 25°C), reducing its volatility under standard conditions .

Table 2: Thermodynamic and Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.2±0.1 g/cm³ | Experimental |

| Boiling Point | 475.3±40.0°C | Predicted |

| Flash Point | 136.7±26.3°C | Closed-cup |

| Refractive Index | 1.487 | Estimated |

Reactivity and Stability

As an ester, methyl pentachlorostearate undergoes characteristic reactions:

-

Hydrolysis: Slow cleavage in aqueous acidic or basic media to yield pentachlorostearic acid and methanol .

-

Oxidation: Susceptibility to strong oxidizers (e.g., peroxides, nitric acid), potentially generating chlorinated ketones or carboxylic acids .

-

Combustion: Decomposition at elevated temperatures (>136°C) releases toxic fumes including hydrogen chloride, phosgene, and carbon monoxide .

Table 3: Hazardous Decomposition Products

| Condition | Products |

|---|---|

| Thermal Degradation | HCl, CO, Cl₂, phosgene |

| Hydrolysis | Methanol, pentachlorostearic acid |

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying methyl pentachlorostearate. The compound’s high molecular weight and chlorine content necessitate specialized columns (e.g., Equity®-1) for effective separation . Mass spectral fragmentation patterns typically show peaks at m/z 468 (M⁺), 453 (M–CH₃), and 91 (C₇H₇⁺) .

Applications and Industrial Use

Documented applications remain limited, but potential uses include:

-

Analytical Standards: Calibration reference in GC-MS for chlorinated fatty acid analysis .

-

Chemical Intermediates: Precursor in synthesizing surfactants or plasticizers with enhanced flame-retardant properties.

Environmental and Toxicological Profile

No ecotoxicity or biodegradability data are publicly available. The compound’s persistence in aquatic systems is anticipated due to its high and resistance to hydrolysis . Regulatory gaps highlight the need for targeted studies on bioaccumulation and chronic exposure effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume